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molecular formula C11H11NO2 B1338665 Ethyl 2-(3-cyanophenyl)acetate CAS No. 210113-91-0

Ethyl 2-(3-cyanophenyl)acetate

Cat. No. B1338665
M. Wt: 189.21 g/mol
InChI Key: TVYAQKQOSLTGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06649657B2

Procedure details

To a mixture of of (3-bromo-phenyl)-acetic acid ethyl ester (15.3 g, 62.9 mmol) and 1-methyl-2-pyrrolidinone (125 mL) was added copper (I) cyanide (8.46 g, 94.4 mmol). The reaction mixture was stirred in an oil bath at 190° C. for 1 h. The reaction was cooled to room temperature and was diluted with EtOAc and 2:1H2O/NH4OH. The mixture was stirred for 10 minutes and was filtered through Celite. The aqueous layer was washed with EtOAc (2×). The organic solution was washed with 2:1H2O/NH4OH until the aqueous extracts were no longer blue. The organic solution was dried over MgSO4, filtered and concentrated to afford (3-cyano-phenyl)-acetic acid ethyl ester (11.95 g). 1H NMR (400 MHz, CDCl3) δ 7.51-7.58 (m, 3H), 7.43 (t, 1H), 4.16 (q, 2H), 3.63 (s, 2H), 1.25 (t, 3H).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
8.46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](Br)[CH:7]=1)[CH3:2].[CH3:14][N:15]1CCCC1=O.[Cu]C#N>CCOC(C)=O.[NH4+].[OH-]>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:14]#[N:15])[CH:7]=1)[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC=C1)Br)=O
Name
Quantity
125 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
copper (I) cyanide
Quantity
8.46 g
Type
reactant
Smiles
[Cu]C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in an oil bath at 190° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc (2×)
WASH
Type
WASH
Details
The organic solution was washed with 2:1H2O/NH4OH until the aqueous extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC1=CC(=CC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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